molecular formula C24H40O6 B238468 3beta,4beta,7alpha,12alpha-Tetrahydroxy-5beta-cholan-24-oic Acid CAS No. 129099-70-3

3beta,4beta,7alpha,12alpha-Tetrahydroxy-5beta-cholan-24-oic Acid

Cat. No.: B238468
CAS No.: 129099-70-3
M. Wt: 424.6 g/mol
InChI Key: WGGZRKVUOFMQHM-VCELIZGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

elongs to the class of organic compounds known as tetrahydroxy bile acids, alcohols and derivatives. These are prenol lipids structurally characterized by a bile acid or alcohol which bears four hydroxyl groups. Thus, is considered to be a bile acid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been found throughout all human tissues, and has also been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm.

Properties

CAS No.

129099-70-3

Molecular Formula

C24H40O6

Molecular Weight

424.6 g/mol

IUPAC Name

(4R)-4-[(3S,4R,5S,7R,8R,9S,10R,12S,13R,14S,17R)-3,4,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H40O6/c1-12(4-7-20(28)29)13-5-6-14-21-15(11-19(27)24(13,14)3)23(2)9-8-17(25)22(30)16(23)10-18(21)26/h12-19,21-22,25-27,30H,4-11H2,1-3H3,(H,28,29)/t12-,13-,14+,15+,16-,17+,18-,19+,21+,22-,23-,24-/m1/s1

InChI Key

WGGZRKVUOFMQHM-VCELIZGUSA-N

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@@H]([C@@H]4O)O)C)O)O)C

SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4O)O)C)O)O)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4O)O)C)O)O)C

physical_description

Solid

Synonyms

3b,4b,7a,12a-Tetrahydroxy-5b-cholanoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3beta,4beta,7alpha,12alpha-Tetrahydroxy-5beta-cholan-24-oic Acid
Reactant of Route 2
3beta,4beta,7alpha,12alpha-Tetrahydroxy-5beta-cholan-24-oic Acid
Reactant of Route 3
3beta,4beta,7alpha,12alpha-Tetrahydroxy-5beta-cholan-24-oic Acid
Reactant of Route 4
3beta,4beta,7alpha,12alpha-Tetrahydroxy-5beta-cholan-24-oic Acid
Reactant of Route 5
3beta,4beta,7alpha,12alpha-Tetrahydroxy-5beta-cholan-24-oic Acid
Reactant of Route 6
3beta,4beta,7alpha,12alpha-Tetrahydroxy-5beta-cholan-24-oic Acid

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